(S)-2-hydroxy-3-methyl-butyric acid benzyl ester

Vue d'ensemble

Description

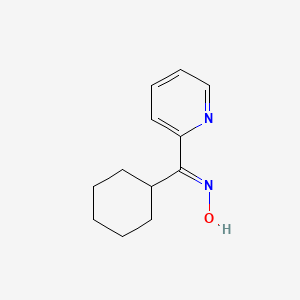

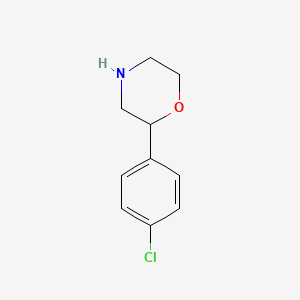

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester , also known as α-hydroxyisobutyric acid benzyl ester , is an organic compound. It belongs to the class of esters and is derived from (S)-2-hydroxy-3-methyl-butyric acid (α-hydroxyisobutyric acid) and benzyl alcohol. The compound exhibits interesting properties due to its chiral center and ester functionality.

Synthesis Analysis

The synthesis of this compound involves the esterification of (S)-2-hydroxy-3-methyl-butyric acid with benzyl alcohol. The reaction typically occurs under acidic conditions, where the hydroxyl group of the acid reacts with the alcohol to form the ester linkage. The process can be catalyzed by various acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. The yield and purity of the product depend on reaction conditions, solvent choice, and purification methods.

Molecular Structure Analysis

The molecular formula of (S)-2-hydroxy-3-methyl-butyric acid benzyl ester is C₁₀H₁₂O₃ . Its structure consists of a benzyl group attached to the carboxyl carbon of the (S)-2-hydroxy-3-methyl-butyric acid. The chiral center at the α-carbon gives rise to two enantiomers: (S)- and ®-forms. The stereochemistry of the compound significantly influences its biological activity.

Chemical Reactions Analysis

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester can participate in various chemical reactions:

- Hydrolysis : Under basic conditions, the ester bond can be cleaved to regenerate the acid and benzyl alcohol.

- Acid-Catalyzed Esterification : It can react with other alcohols to form different esters.

- Reduction : The carbonyl group can be reduced to the corresponding alcohol.

- Substitution Reactions : The benzyl group can undergo nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts in the range of 50°C to 60°C.

- Solubility : It is moderately soluble in organic solvents like ethanol and acetone.

- Stability : (S)-2-hydroxy-3-methyl-butyric acid benzyl ester is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

Applications De Recherche Scientifique

Piperidine Derivatives Synthesis

(S)-2-Hydroxy-3-methyl-butyric acid benzyl ester is utilized in the synthesis of piperidine derivatives, which are important intermediates in pharmaceutical chemistry. Acharya and Clive (2010) demonstrated that 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to produce optically pure piperidines with various substituents. These compounds serve as versatile intermediates for synthesizing a range of substituted piperidine subunits (Acharya & Clive, 2010).

Elastase Inhibition Activities

In another study, Hasdemir et al. (2018) explored novel aryl, substituted aryl, and heteroaryl γ-benzyloxyimino-butyric acid methyl esters for their elastase inhibition activities. These compounds, including variants of (S)-2-hydroxy-3-methyl-butyric acid benzyl ester, showed significant activity as elastase inhibitors, suggesting potential applications in pharmaceutical and cosmetic industries (Hasdemir et al., 2018).

Safety And Hazards

- Toxicity : Limited data are available regarding its toxicity. Caution should be exercised during handling.

- Irritant : It may cause skin or eye irritation.

- Storage : Store in a cool, dry place away from direct sunlight.

Orientations Futures

Research avenues include:

- Biological Activity : Investigate its potential as an antimicrobial, antioxidant, or anticancer agent.

- Enantioselective Synthesis : Develop efficient methods to selectively produce one enantiomer.

- Derivatives : Explore derivatives with modified functional groups for enhanced properties.

Propriétés

IUPAC Name |

benzyl (2S)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANDRLFOMIFEFY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473129 | |

| Record name | (S)-2-hydroxy-3-methyl-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester | |

CAS RN |

65138-05-8 | |

| Record name | (S)-2-hydroxy-3-methyl-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3032884.png)

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)